N-ethyl-N-methylpropane-1,3-diamine
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Overview
Description
N-ethyl-N-methylpropane-1,3-diamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine. One common method is the reaction of propane-1,3-diamine with ethyl iodide and methyl iodide under basic conditions. The reaction proceeds as follows:
- Propane-1,3-diamine is dissolved in a suitable solvent such as ethanol.
- Ethyl iodide and methyl iodide are added to the solution.
- The mixture is heated under reflux with a base such as potassium carbonate to facilitate the alkylation reaction.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-methylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halides like ethyl bromide or methyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of N-ethyl-N-methylpropanamide or N-ethyl-N-methylpropanenitrile.
Reduction: Formation of N-ethylpropane-1,3-diamine or N-methylpropane-1,3-diamine.
Substitution: Formation of various substituted diamines depending on the electrophile used.
Scientific Research Applications
N-ethyl-N-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylpropane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-ethyl-N-methylpropane-1,3-diamine can be compared with other similar compounds such as:
N-methyl-1,3-propanediamine: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
N,N’-dimethyl-1,3-propanediamine: Contains two methyl groups instead of one ethyl and one methyl group, affecting its chemical properties and uses.
Uniqueness: The presence of both ethyl and methyl groups in this compound provides a unique combination of steric and electronic effects, making it suitable for specific synthetic and industrial applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
N'-ethyl-N'-methylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-8(2)6-4-5-7/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNYRKFLIOCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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